(3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]p yridin-4-yl))amine
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Overview
Description
(3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a trimethyl-substituted pyrazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the chlorophenyl group through a substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction temperature and time are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: This compound shares structural similarities with (3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine, particularly in the presence of halogenated phenyl groups.
Diethyl malonate: Although structurally different, diethyl malonate is another compound used in organic synthesis with applications in the preparation of various derivatives.
Uniqueness
The uniqueness of (3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a chlorophenyl group with a trimethyl-substituted pyrazolopyrimidine core makes it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C18H16ClN5 |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
InChI |
InChI=1S/C18H16ClN5/c1-10-7-11(2)20-17-16(10)18-21-12(3)8-15(24(18)23-17)22-14-6-4-5-13(19)9-14/h4-9,22H,1-3H3 |
InChI Key |
YSKKBNIMPRSHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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